

# Cefroxadine: A Technical Guide for Drug Development Professionals

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An In-depth Overview of a First-Generation Cephalosporin

**Cefroxadine** is a semi-synthetic, orally active, first-generation cephalosporin antibiotic. Structurally similar to cephalexin, it demonstrates a broad spectrum of bactericidal activity against various Gram-positive and some Gram-negative bacteria.[1][2][3] This document provides a comprehensive technical overview of **Cefroxadine**'s core characteristics, including its mechanism of action, physicochemical properties, pharmacokinetic profile, and in vitro efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

## Core Characteristics and Physicochemical Properties

**Cefroxadine**, with the chemical formula C<sub>16</sub>H<sub>19</sub>N<sub>3</sub>O<sub>5</sub>S, belongs to the β-lactam class of antibiotics.[4] It is distinguished by a methoxy group at position 3 and a D-2-amino-2-(1,4-cyclohexadienyl)acetamido side chain at position 7 of the cephem nucleus.[4] While specific experimental data on its pKa and solubility are not readily available in the provided search results, its structural analog, cephradine, has pKa values of approximately 2.6 and 7.3. **Cefroxadine** is known to be soluble in DMSO but insoluble in water.[5]



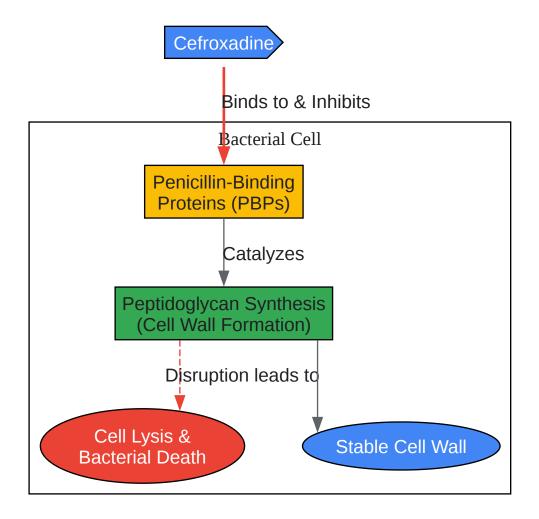
Property	Value	Reference
Molecular Formula	C16H19N3O5S	[4]
Molecular Weight	365.4 g/mol	[5]
CAS Number	51762-05-1	[5]
Class	First-Generation Cephalosporin	[1]
Solubility	DMSO: Soluble; Water: Insoluble	[5]

#### **Mechanism of Action**

**Cefroxadine** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] [7] This process is critical for bacterial survival, providing structural integrity and protection against osmotic pressure.[6] The core of this mechanism involves the binding of **Cefroxadine** to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4]

By binding to these PBPs, **Cefroxadine** inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4][6] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4] Studies have shown that **Cefroxadine** has a particularly high affinity for PBP-1Bs in Escherichia coli, which contributes to its potent lytic activity against this organism.





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Mechanism of Action of Cefroxadine.

#### **Pharmacokinetic Profile**

**Cefroxadine** is well-absorbed after oral administration, exhibiting high bioavailability. It is primarily eliminated unchanged through the kidneys.



Parameter	Value	Condition	Reference
Bioavailability (Oral)	~90%	Healthy Volunteers	[4]
Serum Half-life (t½)	0.9 - 1.1 hours	Healthy Volunteers	[4]
0.97 hours	Healthy Subjects	[1][8]	
1.17 ± 0.26 hours	Healthy Volunteers (IV Infusion)	[7]	
up to 41.7 hours	Patients with Creatinine Clearance < 5 ml/min	[1][8]	
Volume of Distribution (Vd)	15 L	Healthy Volunteers	[4]
0.41 ± 0.09 L/kg	Healthy Volunteers (IV Infusion)	[7]	
Protein Binding	~10%	Human Plasma	[4]
Total Body Clearance	340 mL/min	Healthy Volunteers	[4]
Renal Clearance	250 mL/min	Healthy Volunteers	[4]
Excretion	80-96% (Urine)	Healthy Volunteers	[4]
71% within 6 hours	Healthy Subjects (500 mg oral dose)	[1][8]	
Peak Plasma Concentration (Cmax)	Reached in 1-2 hours	Oral Administration	[6]

## In Vitro Antibacterial Activity

**Cefroxadine** is active against a range of clinically relevant pathogens. Its spectrum is characteristic of a first-generation cephalosporin, with strong activity against Gram-positive organisms and moderate activity against certain Gram-negatives. It has demonstrated greater efficacy than cephalexin against E. coli and Klebsiella pneumoniae.



Organism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (µg/mL)	Reference
Escherichia coli	4	>128	[9]
Klebsiella pneumoniae	4	>128	[9]
Proteus mirabilis	8	>128	[9]
Methicillin-Susceptible Staphylococcus aureus (MSSA)	2	4	[9]
Methicillin-Susceptible Staphylococcus epidermidis (MSSE)	2	8	[9]
Penicillin-Susceptible Streptococcus pneumoniae	1	2	[9]
Penicillin-Not- Susceptible Streptococcus pneumoniae	>16	>16	[9]
Haemophilus influenzae	8	16	[9]
Moraxella catarrhalis	4	4	[9]

## **Experimental Protocols**

## Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol outlines the determination of **Cefroxadine**'s MIC using the agar dilution method, following established guidelines (e.g., CLSI/NCCLS).[9][10]

#### 1. Preparation of **Cefroxadine** Stock Solution:



- Aseptically weigh a precise amount of Cefroxadine analytical powder.
- Dissolve in a suitable sterile solvent (e.g., DMSO for initial high concentration stock, then sterile distilled water) to create a high-concentration stock solution (e.g., 1280 μg/mL).
- 2. Preparation of Agar Plates:
- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50°C in a water bath.
- Perform serial two-fold dilutions of the **Cefroxadine** stock solution in a sterile diluent.
- Add a defined volume of each antibiotic dilution to a larger volume of molten MHA to achieve the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10 dilution). Typical final concentrations range from 128 to 0.03 μg/mL.[9]
- Pour the agar into sterile petri dishes and allow them to solidify on a level surface. A drugfree control plate must also be prepared.
- 3. Inoculum Preparation:
- From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 morphologically similar colonies.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Further dilute this suspension (typically 1:10) to achieve a final concentration of approximately 1 x 10<sup>7</sup> CFU/mL for inoculation.
- 4. Inoculation and Incubation:
- Using an inoculum-replicating device, spot a standardized volume (e.g., 1 μL) of the prepared bacterial suspension onto the surface of each agar plate, including the control. This



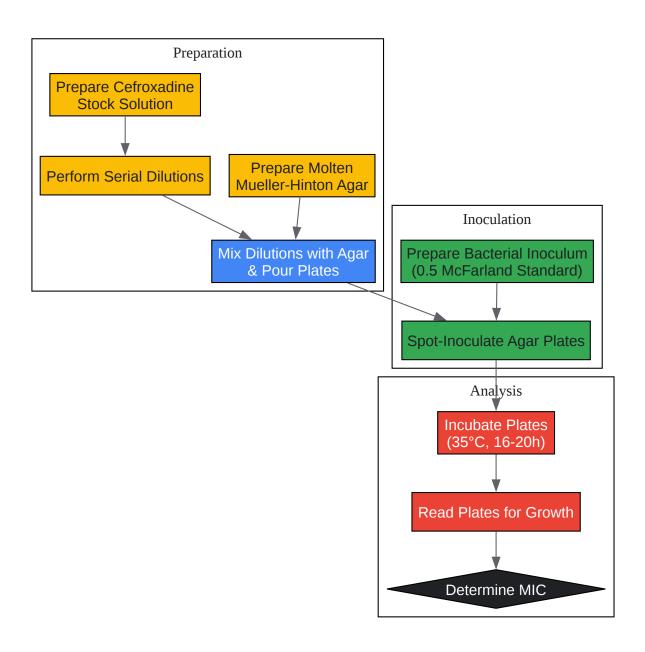




delivers a final inoculum of approximately  $1 \times 10^4$  CFU per spot.

- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- 5. Interpretation:
- The MIC is the lowest concentration of **Cefroxadine** that completely inhibits visible growth of the organism. The growth on the control plate validates the viability of the inoculum.[10]





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Workflow for MIC Determination by Agar Dilution.

### Pharmacokinetic Study in Human Volunteers

#### Foundational & Exploratory



This protocol describes a typical pharmacokinetic study to determine **Cefroxadine**'s parameters in healthy human volunteers.

- 1. Study Design and Volunteer Recruitment:
- Recruit a cohort of healthy adult volunteers who have provided informed consent.
- Ensure subjects meet inclusion criteria (e.g., age, weight, normal renal function) and exclusion criteria (e.g., allergies to β-lactams, recent use of other medications).
- The study is often a single-dose, open-label design.
- 2. Drug Administration and Sample Collection:
- Following an overnight fast, administer a single oral dose of **Cefroxadine** (e.g., 500 mg).[1]
- Collect blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose).
- Collect all urine excreted over specified intervals (e.g., 0-2, 2-4, 4-6, 6-8 hours).
- Separate plasma from blood samples by centrifugation and store both plasma and urine samples at -20°C or lower until analysis.
- 3. Quantification of **Cefroxadine** (Microbiological Assay):
- Test Organism: Use a susceptible strain, such as Bacillus subtilis ATCC 6633, as the test organism.[7]
- Standard Curve: Prepare standard solutions of Cefroxadine of known concentrations in pooled human plasma or urine.
- Assay: Perform a cylinder-plate or disc diffusion assay.
  - Pour a seeded agar layer containing the test organism into large assay plates.
  - Place sterile paper discs or cylinders onto the agar surface.
  - Pipette a precise volume of the standards, quality controls, and unknown subject samples onto the discs.

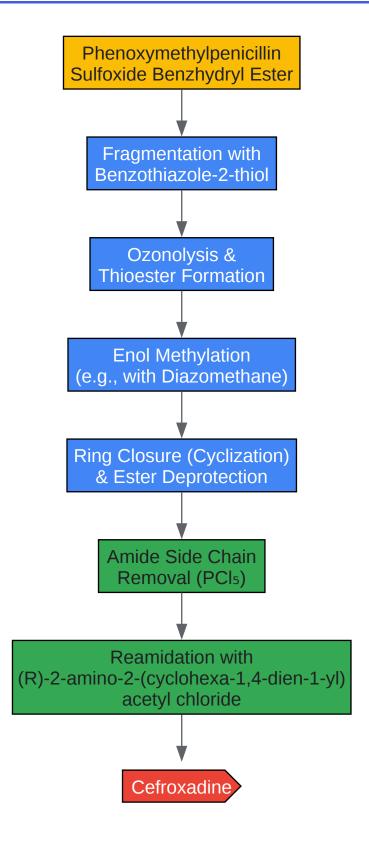


- Incubate the plates under specified conditions.
- Measurement: Measure the diameter of the zones of inhibition.
- Calculation: Plot a standard curve of zone diameter versus the logarithm of the concentration. Use the regression equation to calculate the **Cefroxadine** concentration in the unknown samples.
- 4. Pharmacokinetic Analysis:
- Plot the plasma concentration-time data for each subject.
- Analyze the data using pharmacokinetic modeling software, typically fitting to a one- or twocompartment model.[1][7]
- Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

### **Chemical Synthesis Overview**

The synthesis of **Cefroxadine** can be achieved through various routes. One notable method involves the modification of a penicillin-derived intermediate. The process begins with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation and a series of chemical transformations including ozonolysis, methylation, and cyclization to form the core cephem structure. The final step involves removing the original amide side chain and reamidating with the appropriate D-2-amino-2-(1,4-cyclohexadienyl)acetyl chloride to yield **Cefroxadine**.[2]





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A representative chemical synthesis pathway for **Cefroxadine**.



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